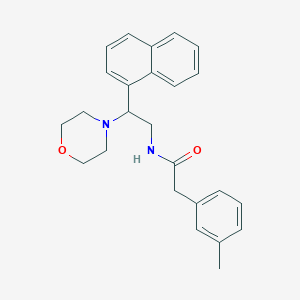

N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

2-(3-methylphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O2/c1-19-6-4-7-20(16-19)17-25(28)26-18-24(27-12-14-29-15-13-27)23-11-5-9-21-8-2-3-10-22(21)23/h2-11,16,24H,12-15,17-18H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQKKCFPEGJROS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. One common method starts with the reaction of naphthalene with an appropriate halogenating agent to introduce a halide group. This intermediate is then reacted with morpholine to form the morpholino-naphthalene derivative. The final step involves the acylation of this intermediate with m-tolylacetic acid under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinone derivatives.

Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(m-tolyl)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(m-tolyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity to biological targets, while the naphthalene moiety can facilitate interactions with hydrophobic pockets in proteins. The acetamide group may participate in hydrogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Cytotoxic Naphthoxyacetamide Derivatives

Compound: N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide

- Structural Differences: Naphthalenyl Position: Naphthalen-2-yloxy vs. naphthalen-1-yl in the target compound. Linker: Ethyl-morpholino linker shared, but the target compound has an additional ethyl group attached to the naphthalen-1-yl.

- Biological Activity : Exhibits cytotoxicity comparable to cisplatin (3.16 µM/mL in HeLa cells). The naphthalen-2-yloxy group may enhance intercalation or membrane disruption.

- Implications : Positional isomerism (naphthalen-1-yl vs. 2-yloxy) significantly impacts bioactivity and target specificity.

Table 1: Cytotoxicity Comparison

| Compound | IC50 (µM) | Cell Line | Key Structural Feature |

|---|---|---|---|

| Target Compound | N/A | N/A | Naphthalen-1-yl, m-tolyl |

| N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | 3.16 | HeLa | Naphthalen-2-yloxy |

Triazole-Containing Acetamides

Examples : 6a-m and 7a-m (e.g., 6a: 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide)

- Structural Differences: Core: Triazole ring vs. morpholinoethyl linker in the target. Substituents: Nitro, chloro, or methoxy groups on phenyl vs. m-tolyl.

- Spectroscopic Data :

- IR peaks for C=O (1671–1682 cm⁻¹) and NH (3262–3302 cm⁻¹) align with the target’s expected spectra.

- NMR data (e.g., δ 5.38 ppm for –NCH2CO– in 6b) suggest similar electronic environments for acetamide protons.

Pyrimidine/Thio-Linked Acetamides

Examples : 2f–2k (e.g., 2f: 2-{[4-(naphthalen-1-yl)-6-phenylpyrimidin-2-yl]thio}-N-(m-tolyl)acetamide)

- Structural Differences: Heterocycle: Pyrimidine-thio linker vs. morpholinoethyl group. Substituents: Shared m-tolyl group but with added 4-chlorophenyl or 4-fluorophenyl on pyrimidine.

- Physical Properties: Melting points range from 103–154°C, indicating higher crystallinity than the target (likely liquid or lower-melting due to flexible morpholino linker).

- Biological Relevance : Thioether linkages may improve metabolic stability compared to ethers or amines.

Quinazolinone-Acetamide Hybrids

Examples : 7a–7f (e.g., 7d: N-(4-oxo-1-(m-tolyl)-1,4-dihydroquinazolin-6-yl)-2-(p-tolyloxy)acetamide)

- Structural Differences: Core: Quinazolinone ring vs. naphthalenyl-morpholino system. Substituents: p-Tolyloxy or chlorophenoxy groups vs. m-tolyl.

Thiazole-Morpholino Analogs

Example: N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide

- Structural Differences :

- Aromatic System : Thiazole and chlorophenyl vs. naphthalenyl and m-tolyl.

- Implications : Thiazole’s electron-rich nature may enhance binding to enzymes or receptors compared to naphthalenyl’s planar hydrophobicity.

Table 2: Structural and Functional Comparison

Biological Activity

N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(m-tolyl)acetamide, a compound with the CAS number 942011-73-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

The molecular formula for N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(m-tolyl)acetamide is , with a molecular weight of 388.5 g/mol. Its structure includes a morpholine ring, a naphthalene moiety, and an acetamide group, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| CAS Number | 942011-73-6 |

| Molecular Formula | C25H28N2O2 |

| Molecular Weight | 388.5 g/mol |

The compound primarily interacts with sigma receptors, particularly the σ1 receptor. Research has shown that it exhibits high affinity for the σ1 receptor (Ki = 42 nM) and is significantly selective for this receptor over the σ2 receptor, with a selectivity ratio of approximately 36 times . The interaction involves specific binding sites within the receptor's ligand-binding pocket, which can influence various signaling pathways related to pain modulation and neuroprotection.

Antinociceptive Effects

In vivo studies have demonstrated that N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(m-tolyl)acetamide possesses antinociceptive properties. The formalin test indicated that both peripheral and central administration of the compound resulted in reduced nociception in animal models . This suggests potential applications in pain management therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that derivatives related to this compound exhibit significant antibacterial activity against various pathogens. The minimum inhibitory concentrations (MICs) were determined, showcasing effectiveness comparable to established antibiotics .

Study on Sigma Receptor Affinity

A study published in 2016 highlighted the selective binding of related morpholine derivatives to sigma receptors. It was found that these compounds could modulate pain responses effectively while exhibiting low toxicity profiles . The research utilized molecular docking techniques to elucidate binding interactions, reinforcing the potential for developing novel analgesics from this chemical scaffold.

Synthesis and Biological Evaluation

Another research effort focused on synthesizing various morpholino derivatives, including N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(m-tolyl)acetamide. The synthesized compounds were subjected to biological evaluation for their anticancer and antimicrobial activities. Results indicated promising activity against cancer cell lines, suggesting further exploration into their therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.